REACTION_CXSMILES
|
[CH3:1][NH2:2].[Br:3][C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH2:11]I)=[CH:6][C:5]=1[CH3:13]>CN(C=O)C>[Br:3][C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH2:11][NH:2][CH3:1])=[CH:6][C:5]=1[CH3:13]
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
2-bromo-5-iodomethyl-1,3-dimethyl-benzene
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1C)CI)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was then sequentially washed with water and saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (dichloromethane-methanol)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)CNC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |